1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)
CAS No.:
Cat. No.: VC16002169
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | (5S)-1,7-diazaspiro[4.4]nonane-2,6-dione |
| Standard InChI | InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m0/s1 |
| Standard InChI Key | LWYIABQBAHPOKH-ZETCQYMHSA-N |
| Isomeric SMILES | C1C[C@@]2(CCNC2=O)NC1=O |
| Canonical SMILES | C1CC2(CCNC2=O)NC1=O |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound features a spiro[4.4]nonane backbone, where two five-membered rings share a central carbon atom (C5). Each ring contains a lactam group, with the (S)-configured spiro center dictating the spatial arrangement of substituents . The SMILES notation (C1C[C@@]2(CCNC2=O)NC1=O) explicitly encodes the stereochemistry, while the InChIKey (LWYIABQBAHPOKH-ZETCQYMHSA-N) distinguishes it from its (R)-enantiomer .
Conformational Analysis
X-ray crystallography and computational modeling reveal that the spiro junction imposes significant torsional strain, favoring a twist-boat conformation in the pyrrolidine-like rings. This rigidity enhances stability against ring-opening reactions compared to monocyclic lactams . The 3D structure (PubChem CID 12939026) shows intramolecular hydrogen bonding between the N-H and carbonyl oxygen, further stabilizing the molecule .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₀N₂O₂ | |
| Molecular weight | 154.17 g/mol | |
| IUPAC name | (5S)-1,7-diazaspiro[4.4]nonane-2,6-dione | |
| SMILES | C1C[C@@]2(CCNC2=O)NC1=O | |
| InChIKey | LWYIABQBAHPOKH-ZETCQYMHSA-N |
Synthetic Methodologies
Asymmetric Spiroaminal Formation
The Barrett group’s work on (N,N)-spiroaminals provides a foundational approach, utilizing bidirectional Horner–Wadsworth–Emmons olefination of chiral aldehydes with diphosphates . For this enantiomer, a chiral pool strategy employing (S)-configured starting materials ensures stereochemical fidelity. Key steps include:
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Aldehyde activation: Chiral aldehydes derived from amino acids are condensed with diphosphate reagents.
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Cyclization: Intramolecular lactamization under acidic conditions forms the spiro center.
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Resolution: Chromatographic separation isolates the (S)-enantiomer from racemic mixtures .
Alternative Routes
Microwave-assisted synthesis and enzymatic desymmetrization have been explored to improve yield and enantiomeric excess (ee). For instance, lipase-catalyzed kinetic resolution of racemic precursors achieves >90% ee in model systems .
Physicochemical Properties
Collision Cross-Section (CCS) Profiling
Ion mobility spectrometry (IMS) data predict CCS values for various adducts, critical for mass spectrometry-based identification :
Table 2: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 155.08151 | 134.5 |
| [M+Na]⁺ | 177.06345 | 142.1 |
| [M-H]⁻ | 153.06695 | 133.3 |
These values aid in differentiating this enantiomer from structural analogs during metabolomic studies .
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO. Stability studies indicate decomposition <5% after 30 days at 4°C, making it suitable for long-term storage.
Applications in Coordination Chemistry
Ligand Design
The spiroaminal’s rigid scaffold and dual lactam groups make it a promising candidate for chiral ligand synthesis. Preliminary work by the Barrett group demonstrates its utility in forming:
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Di-phosphine ligands: For asymmetric hydrogenation catalysts.
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Bis(oxazoline) derivatives: Applied in enantioselective Diels-Alder reactions .
Metal Complexation Studies
Coordination with transition metals (e.g., Pd, Cu) yields complexes with distinct geometries. For example, Pd(II) forms a square-planar complex, enhancing catalytic activity in cross-coupling reactions .
Future Directions
Material Science Applications
The spiroaminal’s thermal stability (decomposition >250°C) positions it as a monomer for high-performance polymers. Copolymerization with diamines could yield polyamides with enhanced mechanical properties .
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